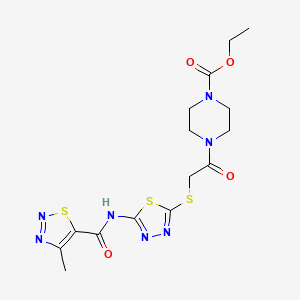

Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

This compound is a heterocyclic derivative featuring two thiadiazole rings (1,2,3-thiadiazole and 1,3,4-thiadiazole) linked via a thioacetyl bridge and a piperazine-carboxylate moiety. Its synthesis likely involves multi-step reactions, including:

- Thiadiazole ring formation: Analogous to methods for 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides, where thiohydrazides react with aldehydes or nitriles to form thiadiazole cores .

- Amide coupling: Similar to substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs, where intermediates are hydrolyzed and coupled with amines using reagents like EDC/HOBt .

- Piperazine integration: The ethyl piperazine-1-carboxylate group may be introduced via nucleophilic substitution or coupling reactions, as seen in related heterocyclic systems .

Properties

IUPAC Name |

ethyl 4-[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O4S3/c1-3-26-15(25)22-6-4-21(5-7-22)10(23)8-27-14-19-18-13(28-14)16-12(24)11-9(2)17-20-29-11/h3-8H2,1-2H3,(H,16,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBRBKKTHNIYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates the biologically active 1,3,4-thiadiazole scaffold. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is known for its diverse biological activities. Compounds containing this scaffold have been reported to exhibit a wide range of pharmacological effects including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Induces apoptosis in cancer cells.

- Anticonvulsant Activity : Demonstrates potential in treating epilepsy.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. This compound has shown effectiveness against various pathogens.

Minimum Inhibitory Concentration (MIC)

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives and found that MIC values varied significantly:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus spp. | 1.95 |

| Compound B | Enterococcus faecalis | 15.62 |

| Ethyl derivative | Escherichia coli | 125 |

This data demonstrates the strong antimicrobial potential of these compounds against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been studied for its anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented.

Efficacy in Cancer Models

The compound was tested on various cancer cell lines with notable results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 8 | Induces apoptosis without cell cycle arrest |

| T47D (breast cancer) | Unknown | Decreased viability observed |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Anticonvulsant Activity

In vivo studies have indicated that certain thiadiazole derivatives exhibit anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems.

Experimental Models

The anticonvulsant activity was evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models:

| Model | Dose (mg/kg) | Result |

|---|---|---|

| MES | 30 | Significant reduction in seizure duration |

| PTZ | 30 | Comparable to standard anticonvulsants |

These results confirm the potential of ethyl derivatives in managing seizure disorders .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds containing the thiadiazole nucleus can inhibit key metabolic pathways in cancer cells, leading to reduced tumor growth and enhanced apoptosis .

Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis and repair pathways critical for cancer cell survival .

- Targeting Kinases : The compound's heteroatoms can interact with kinases implicated in tumorigenesis .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against certain pathogens . This makes it a candidate for further development as an antimicrobial agent.

Agricultural Applications

The compound's biological activity extends to agricultural science where it is being explored for its potential as a pesticide or fungicide. Thiadiazole derivatives are known to exhibit antifungal properties, which can be harnessed to protect crops from fungal infections . The specific efficacy of this compound in this context is an area of ongoing research.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents and conditions tailored to achieve high yields and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table: Biological Activities of Thiadiazole Derivatives

Comparison with Similar Compounds

Structural Features

Key Observations :

Physicochemical Properties

QSAR analysis (quantitative structure-activity relationship) of thiadiazole derivatives reveals:

- LogP : The piperazine-carboxylate group likely lowers hydrophobicity (LogP ~2.5) compared to chlorophenyl-substituted analogs (LogP ~3.8) .

- Solubility : Piperazine derivatives often exhibit improved aqueous solubility, enhancing bioavailability .

- Stability : Thioacetyl bridges may confer resistance to enzymatic degradation compared to ester-linked analogs .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate?

Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Amide coupling : Reacting 5-amino-1,3,4-thiadiazole derivatives with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents (e.g., carbodiimides) in anhydrous solvents like DMF or THF .

- Thioether linkage : Introducing the thioacetyl group via nucleophilic substitution, often using mercaptoacetic acid derivatives under basic conditions (e.g., NaHCO₃ or Et₃N) .

- Piperazine conjugation : Ethyl piperazine-1-carboxylate is reacted with the thioacetyl intermediate in refluxing ethanol or acetonitrile, with monitoring by TLC .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

Advanced Research Questions

Q. How can conformational analysis of the piperazine-thiadiazole backbone inform structure-activity relationships (SAR)?

Methodological Answer:

- Crystallography : Solve single-crystal structures using SHELX or WinGX to analyze bond angles, torsion angles, and puckering parameters (e.g., Cremer-Pople coordinates for piperazine rings) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

Methodological Answer:

- Assay standardization : Use uniform protocols (e.g., MIC assays for antimicrobial activity with ATCC strains) to minimize variability .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in solubility) .

- Molecular docking : Validate target binding (e.g., bacterial enoyl-ACP reductase) with AutoDock Vina, focusing on hydrogen-bond interactions with the thiadiazole-carboxamido group .

Q. What strategies optimize the compound’s solubility and bioavailability without altering core pharmacophores?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable esters (e.g., replacing ethyl with PEG-linked carboxylates) to enhance aqueous solubility .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

- Lipophilicity adjustment : Modify peripheral substituents (e.g., methyl → trifluoromethyl) while retaining the thiadiazole-piperazine scaffold .

Q. How can researchers address challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

- In-situ monitoring : Use ReactIR or LC-MS to track transient species (e.g., thiolate intermediates) .

- Stabilization : Quench reactive intermediates with trapping agents (e.g., TEMPO for radicals) or low-temperature workups (−78°C) .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.